2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Vue d'ensemble

Description

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C9H9BrF3NO3S and its molecular weight is 348.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structure, featuring a trifluoromethoxy group and a sulfonamide moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure

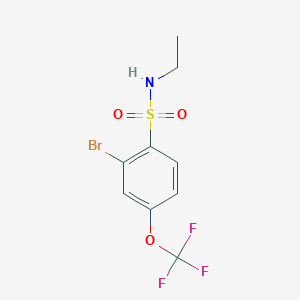

The compound can be represented as follows:

This structure includes:

- A bromine atom, which may enhance lipophilicity and biological activity.

- A trifluoromethoxy group, known for its ability to modulate pharmacokinetic properties.

- A sulfonamide moiety, often associated with antibacterial and antitumor activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have been tested against Mycobacterium tuberculosis, demonstrating promising results in terms of minimum inhibitory concentration (MIC) values.

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

Note: TBD indicates that further research is needed to establish these values specifically for the compound .

Anticancer Activity

Preliminary studies suggest that compounds with similar functionalities can inhibit cancer cell proliferation. For example, the incorporation of trifluoromethoxy groups has been linked to enhanced activity against various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549).

Case Studies

- Inhibition of Tumor Growth : In vitro assays have demonstrated that similar sulfonamide derivatives can induce apoptosis in cancer cells by targeting microtubule assembly. The mechanism involves disrupting the cell cycle at the G2/M phase.

- Cell Line Testing : A study on a related compound showed an IC50 value of 0.054 µM against A549 cells, indicating potent anticancer activity.

Enzyme Inhibition

The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes. This inhibition can lead to various therapeutic effects, including diuretic and anti-inflammatory actions.

Mechanistic Insights

The binding affinity of this compound towards target enzymes remains to be fully characterized. However, similar compounds have shown competitive inhibition patterns with established enzyme targets.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary assessments suggest that the trifluoromethoxy group may enhance metabolic stability and bioavailability.

| Parameter | Value |

|---|---|

| Half-life | TBD |

| Bioavailability | TBD |

| Metabolic Stability | TBD |

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Properties:

The sulfonamide moiety in 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is known for its antibacterial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis, making them effective against a range of bacterial infections. This compound's structure suggests it may exhibit similar antibacterial properties, making it a candidate for drug development against resistant bacterial strains .

Potential in Cancer Treatment:

Compounds containing trifluoromethyl groups often show enhanced metabolic stability and bioactivity. Research indicates that derivatives of sulfonamides can have anticancer properties. Therefore, this compound may be investigated for its efficacy in cancer therapy, potentially targeting specific cancer cell pathways .

Treatment of Hyperuricemia and Gout:

Recent studies have pointed towards the effectiveness of sulfonamide derivatives in treating hyperuricemia and gout. These conditions are characterized by elevated uric acid levels, leading to painful joint inflammation. The compound may be developed into a therapeutic agent that reduces serum uric acid concentrations, thus alleviating symptoms associated with gout .

Chemical Research Applications

Building Block in Synthesis:

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties. This versatility is crucial for creating new pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies:

The compound's structure allows researchers to perform structure-activity relationship (SAR) studies to understand how different substituents affect biological activity. By varying the bromine or trifluoromethoxy groups, researchers can explore the pharmacological profiles of related compounds, leading to the discovery of more effective drugs .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide | tert-butyl group instead of ethyl | Different biological activity profile |

| 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | Methyl group substitution | Potentially altered pharmacokinetics |

| 2-Chloro-N-ethyl-5-(trifluoromethyl)benzenesulfonamide | Chlorine instead of bromine | Different reactivity patterns due to halogen type |

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds, providing insights into the design of new derivatives with targeted functions.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethoxy group activates the aromatic ring toward nucleophilic attack, particularly at the bromine-bearing carbon.

Key Reactions:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield N-aryl amines.

-

Alkoxy Substitution : Treatment with alcohols (e.g., methanol, ethanol) in the presence of KOH or NaH produces aryl ether derivatives.

-

Cyanide Substitution : Reacts with NaCN or KCN in DMF at elevated temperatures to form cyano-substituted products.

Table 1: Substitution Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amine Substitution | Methylamine, DMF, 100°C, 12h | 2-(Methylamino)-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |

| Alkoxy Substitution | Ethanol, KOH, reflux, 8h | 2-Ethoxy-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |

| Cyanide Substitution | NaCN, DMF, 120°C, 6h | 2-Cyano-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethoxy group (-OCF₃) strongly activates the aromatic ring toward NAS due to its electron-withdrawing nature. This facilitates reactions with hard nucleophiles like hydroxide or alkoxide ions under mild conditions.

Mechanistic Insight :

-

The trifluoromethoxy group directs nucleophiles to the para position relative to itself, but steric and electronic effects from the sulfonamide group may alter regioselectivity.

-

Reaction rates are enhanced in polar solvents (e.g., DMSO) with catalytic phase-transfer agents.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol at 80°C.

-

Stille Coupling : Couples with organostannanes (e.g., vinyltributyltin) under similar catalytic conditions to form styrene derivatives.

Table 2: Cross-Coupling Reaction Examples

| Coupling Type | Partner Reagent | Catalyst System | Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |

| Stille | Vinyltributyltin | PdCl₂(PPh₃)₂, CuI | 2-Vinyl-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |

Functional Group Transformations

The sulfonamide group can undergo further modifications:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated sulfonamides.

-

Hydrolysis : Under strong acidic conditions (HCl, reflux), the sulfonamide group converts to a sulfonic acid, though this reaction is rarely employed due to stability concerns.

Comparative Reactivity with Analogues

Replacement of the trifluoromethoxy group with other substituents significantly alters reactivity:

Table 3: Substituent Effects on Reaction Rates

| Compound | Relative Reactivity in NAS | Dominant Pathway |

|---|---|---|

| 2-Bromo-N-ethyl-4-(trifluoromethoxy) | High (1.0) | NAS |

| 2-Bromo-N-ethyl-4-methoxy | Moderate (0.3) | Electrophilic Substitution |

| 2-Bromo-N-ethyl-4-nitro | Very High (2.5) | NAS |

-

The trifluoromethoxy group increases reactivity compared to methoxy but is less activating than nitro groups.

Research Findings

-

Biological Relevance : Analogues of this compound have shown inhibitory activity against bacterial dihydropteroate synthase, with the trifluoromethoxy group enhancing membrane permeability .

-

Synthetic Utility : Used as a precursor in the synthesis of ET receptor antagonists, where bromine substitution enables diversification of the aromatic core .

This compound’s versatility in substitution and coupling reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to optimize yields and selectivity.

Propriétés

IUPAC Name |

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(5-7(8)10)17-9(11,12)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKFSLMOTTXCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650465 | |

| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-74-7 | |

| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.